REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=C([CH:7]=[CH:8][C:9]=1[S:10]([N:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1)(=[O:12])=[O:11])C#N.[OH-:18].[Na+].ClCl.[CH2:22]([OH:24])[CH3:23]>>[Cl:1][C:2]1[CH:3]=[C:23]([CH:7]=[CH:8][C:9]=1[S:10]([N:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1)(=[O:12])=[O:11])[C:22]([OH:18])=[O:24] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C#N)C=CC1S(=O)(=O)N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
C11H21ClNO4S
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1S(=O)(=O)N1CCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |